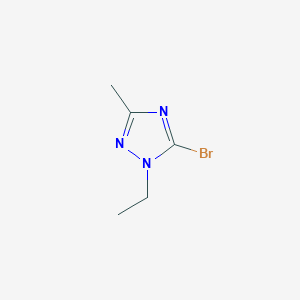

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

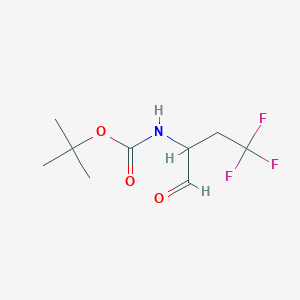

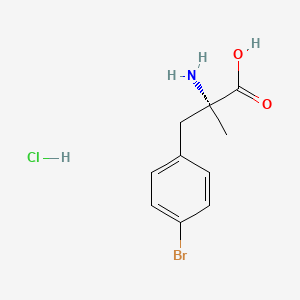

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3 . It is a solid substance . This compound is a part of a class of compounds known as triazoles, which are nitrogenous heterocyclic moieties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, can be achieved through various methods. One such method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .Molecular Structure Analysis

The molecular structure of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole consists of a triazole ring, which contains two carbon and three nitrogen atoms . The SMILES string for this compound is CCn1ncnc1Br .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole are not detailed in the search results, triazole compounds are known to be versatile in chemical reactions due to their ability to form hydrogen bonds with different targets .Physical And Chemical Properties Analysis

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a solid substance . It has a molecular weight of 176.01 .Wissenschaftliche Forschungsanwendungen

Physicochemical Properties and Biological Activity

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole derivatives have been investigated for their physicochemical properties and biological activity. One study focused on the synthesis of S-derivatives of this compound, revealing their potential in competing with broad-spectrum antibiotics like kanamycin against a range of microorganisms, suggesting antimicrobial applications (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Synthesis and Application in Chemistry

The compound's role in synthesis is highlighted in research exploring the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles. This process utilizes bromodifluoromethylated triazole, indicating its utility in chemical synthesis (Tetrahedron, 2003).

Antimicrobial and Antifungal Effects

A study synthesized new triazole derivatives and tested their antimicrobial activities against various microorganisms. These derivatives demonstrated potential for antimicrobial and antifungal applications (European Journal of Medicinal Chemistry, 2004).

Veterinary Applications

Research has been conducted on the use of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole derivatives in veterinary medicine, focusing on their biological activity in animals and potential as veterinary drugs (Current Issues in Pharmacy and Medicine: Science and Practice, 2022).

Biological Activity Prediction

Another study analyzed the predicted biological activity of S-derivatives of this compound, indicating potential antioxidative, antitumor, antiviral, antibacterial, and diuretic activities based on its chemical structure (Current Issues in Pharmacy and Medicine: Science and Practice, 2021).

Pesticidal Applications

Investigations into pesticidal phosphorus compounds involving triazole derivatives suggest applications in plant protection, highlighting its potential use in the development of new agrochemicals (Recueil des Travaux Chimiques des Pays-Bas, 2010).

Wirkmechanismus

Although the specific mechanism of action for 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is not provided, triazole compounds have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-1-ethyl-3-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXNTLIIWBGSFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)